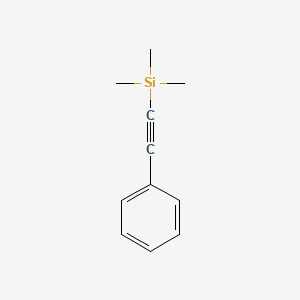

1-Phenyl-2-(trimethylsilyl)acetylene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl(2-phenylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIXCCMXZQWTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176086 | |

| Record name | Silane, trimethyl(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2170-06-1 | |

| Record name | Silane, trimethyl(phenylethynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Synthon at the Nexus of Organic and Materials Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Phenyl-2-(trimethylsilyl)acetylene

This compound, often abbreviated as PTMSA, stands as a cornerstone reagent for chemists navigating the complexities of modern organic synthesis and materials science.[1][2] This versatile organosilicon compound is more than a simple protected alkyne; it is a sophisticated building block whose reactivity is subtly governed by the interplay between its constituent phenyl and trimethylsilyl (TMS) moieties. The bulky trimethylsilyl group not only enhances the compound's stability and solubility in organic solvents but, more critically, serves as a removable "protecting group" for the terminal acetylenic proton, allowing for highly selective synthetic transformations.[1][3] Concurrently, the phenyl group imparts unique electronic properties, making PTMSA and its derivatives valuable precursors for advanced materials in the field of organic electronics.[1][2]

This guide offers an in-depth exploration of the core chemical properties, reactivity, and field-proven applications of this compound, designed for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explain the causality behind its synthetic utility, providing a framework for its intelligent application in the laboratory.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The physical characteristics of PTMSA make it a convenient liquid reagent for a wide array of reaction conditions.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄Si | [1][4] |

| Molecular Weight | 174.32 g/mol | [1][4] |

| CAS Number | 2170-06-1 | [1][4] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

| Boiling Point | 87-88 °C at 9 mmHg | [1][5][6] |

| Density | 0.886 - 0.90 g/mL at 25 °C | [1][5][6][7] |

| Refractive Index (n20/D) | 1.528 - 1.53 | [1][5][6][7] |

| Solubility | Sparingly soluble in water (6.1E-3 g/L at 25°C) | [7] |

| Flash Point | 74 °C (165 °F) - closed cup | [6][7] |

| Storage | Store at room temperature | [1] |

Spectroscopic Fingerprints for Compound Validation

Spectroscopic analysis provides an unambiguous confirmation of structure and purity. The following data are characteristic of PTMSA:

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) : Key shifts are observed for the acetylenic carbons, with the silicon-bound carbon appearing at approximately 105.2 ppm and the phenyl-bound carbon at 94.1 ppm. The phenyl ring carbons resonate in the 123-132 ppm region, while the trimethylsilyl methyl carbons give a sharp signal near 0.0 ppm.[8]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum of PTMSA shows a distinct molecular ion (M⁺) peak at m/z 174.[4][9] The most prominent feature is the base peak at m/z 159, corresponding to the loss of a methyl group ([M-15]⁺), a characteristic fragmentation pattern for trimethylsilyl compounds.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum displays a characteristic, sharp absorption band for the C≡C triple bond stretch, typically found in the region of 2150-2160 cm⁻¹.

Synthesis: A Protocol Grounded in Mechanistic Understanding

The most prevalent and reliable synthesis of this compound involves the silylation of phenylacetylene. This is typically achieved by first deprotonating the terminal alkyne with a strong base to form an acetylide, which then acts as a potent nucleophile to attack a silicon electrophile, such as chlorotrimethylsilane (TMSCl).[7]

Workflow for the Synthesis of PTMSA

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. gelest.com [gelest.com]

- 4. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2170-06-1 [chemicalbook.com]

- 6. 1-Phenyl-2-trimethylsilylacetylene 99 2170-06-1 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

- 9. This compound(2170-06-1) MS spectrum [chemicalbook.com]

Introduction: The Strategic Importance of (Phenylethynyl)trimethylsilane

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-2-(trimethylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as (phenylethynyl)trimethylsilane, is a cornerstone reagent in modern organic synthesis.[1][2] Its structure marries the reactivity of an alkyne with the stability and unique chemical handles afforded by the phenyl and trimethylsilyl (TMS) groups. This versatile organosilicon compound serves as a critical building block in the synthesis of complex organic molecules, finding extensive applications in the development of pharmaceuticals, agrochemicals, and advanced functional materials like polymers and organic electronics.[1][3][4] The TMS group not only enhances stability and solubility but also acts as a robust protecting group for the terminal alkyne, which can be selectively removed under mild conditions to unveil a reactive C-H bond for further functionalization.[5][6][7]

This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, with a focus on the mechanistic underpinnings, detailed experimental protocols, and the critical safety considerations required for its successful and safe synthesis in a laboratory setting.

Primary Synthetic Route: Sonogashira Cross-Coupling

The most prevalent and efficient method for constructing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne (trimethylsilylacetylene) with an aryl halide (iodobenzene or bromobenzene) and is co-catalyzed by palladium and copper complexes.[8][9][10]

Causality and Mechanism: The Catalytic Cycles

The reaction's efficacy stems from two interconnected catalytic cycles working in concert.[9][11]

-

The Palladium Cycle : A palladium(0) species initiates the cycle by undergoing oxidative addition into the aryl-halide bond (e.g., iodobenzene), forming a Pd(II) intermediate.[9]

-

The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide species.[12] This step is crucial as it activates the alkyne.

-

Transmetalation : The activated copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][12]

Caption: Figure 1: Sonogashira Catalytic Cycles.

Experimental Protocol: Sonogashira Synthesis

This protocol is a representative example adapted from established literature procedures.[13] It is crucial that all steps are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from deactivating the catalysts.

Materials & Reagents:

| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Role |

| Iodobenzene | C₆H₅I | 204.01 | 2.04 g (1.14 mL) | 10.0 | Aryl Halide |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1.18 g (1.70 mL) | 12.0 | Alkyne |

| Bis(triphenylphosphine)palladium(II) chloride | PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.2 (2 mol%) | Catalyst |

| Copper(I) Iodide | CuI | 190.45 | 38 mg | 0.2 (2 mol%) | Co-catalyst |

| Triethylamine (anhydrous) | (C₂H₅)₃N | 101.19 | 25 mL | - | Base/Solvent |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed | - | Extraction Solvent |

| Saturated NH₄Cl (aq) | NH₄Cl | - | As needed | - | Quenching Agent |

| Brine | NaCl (aq) | - | As needed | - | Washing Agent |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Drying Agent |

Procedure:

-

Reaction Setup: To a dry, oven-baked 100 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) chloride (140 mg) and copper(I) iodide (38 mg).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (25 mL), iodobenzene (1.14 mL), and trimethylsilylacetylene (1.70 mL) via syringe.

-

Reaction: Stir the resulting mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (50 mL). The triethylammonium iodide salt will precipitate.

-

Filtration: Filter the mixture through a pad of Celite® to remove the precipitated salts and catalyst residues. Wash the pad with additional diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with hexanes, to yield this compound as a colorless oil.[13]

Caption: Figure 2: Sonogashira Synthesis Workflow.

Alternative Route: Direct Silylation of Phenylacetylene

An alternative and also widely used method involves the direct silylation of phenylacetylene. This approach is conceptually simpler, involving a two-step, one-pot process: deprotonation of phenylacetylene followed by quenching with an electrophilic silicon source.

Principle and Mechanism

This synthesis relies on the acidity of the terminal alkyne proton of phenylacetylene. A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), is used to abstract this proton, generating a lithium phenylacetylide intermediate. This potent nucleophile then readily attacks the silicon atom of trimethylsilyl chloride (TMSCl), displacing the chloride and forming the desired product.[14][15]

Procedure:

-

Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) (40 mL) and phenylacetylene (1.02 g, 1.1 mL, 10.0 mmol).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add n-butyllithium (1.6 M in hexanes, 6.5 mL, 10.4 mmol) dropwise via syringe. Stir the mixture at this temperature for 30 minutes.

-

Silylation: Add trimethylsilyl chloride (1.34 g, 1.58 mL, 12.0 mmol) dropwise to the solution while maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up & Purification: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation or column chromatography.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Typical Value |

| Appearance | Colorless to slightly yellow liquid[4][16] |

| Boiling Point | 87-88 °C @ 9 mmHg[3] |

| Density | ~0.886 g/mL at 25 °C[3][17] |

| Refractive Index (n²⁰/D) | ~1.528[3] |

| ¹H NMR (CDCl₃) | δ ~7.5-7.3 (m, 5H, Ar-H), δ ~0.25 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~128-132 (Ar-C), ~105 (Ar-C≡C), ~95 (Ar-C≡C), ~0.0 (Si(CH₃)₃) |

The Role of the TMS Protecting Group

The trimethylsilyl group is not merely a structural component; it is a strategic protecting group.[5][6] Terminal alkynes are acidic and can interfere with many organometallic reactions. By converting the terminal alkyne to its TMS-protected form, this acidity is masked, allowing for selective reactions at other sites of a complex molecule. The TMS group can be easily and selectively removed when needed, typically using fluoride sources like tetrabutylammonium fluoride (TBAF) or mild bases like potassium carbonate in methanol, to regenerate the terminal alkyne for subsequent transformations.[5][14][18][19]

Caption: Figure 3: TMS Protection/Deprotection Strategy.

Critical Safety and Handling Protocols

The synthesis of this compound involves several hazardous materials that demand strict adherence to safety protocols.

-

Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[20][21]

-

Trimethylsilylacetylene: This reagent is a highly flammable liquid and its vapors can form explosive mixtures with air.[22][23] It should be handled in a well-ventilated area, and containers must be kept securely sealed.[22][23]

-

Organolithium Reagents: n-Butyllithium is pyrophoric and will ignite spontaneously on contact with air or moisture. It must be handled exclusively under a strict inert atmosphere using proper syringe techniques.

-

Catalysts: Palladium compounds are toxic. Avoid inhalation and skin contact by wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[21]

-

Work-up and Waste: Quenching of reactive reagents like n-BuLi must be done carefully at low temperatures. All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound is a fundamental procedure in the toolkit of the modern synthetic chemist. While the Sonogashira cross-coupling represents a highly efficient and common approach, direct silylation of phenylacetylene offers a viable alternative. Understanding the mechanisms, mastering the anhydrous and anaerobic techniques, and adhering strictly to safety protocols are paramount for the successful and safe execution of these syntheses. The resulting compound's role as a protected alkyne building block ensures its continued and widespread use in the pursuit of novel therapeutics, materials, and complex molecular architectures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2170-06-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 6. mdpi.org [mdpi.org]

- 7. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 8. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]

- 12. m.youtube.com [m.youtube.com]

- 13. prepchem.com [prepchem.com]

- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. labproinc.com [labproinc.com]

- 17. chembk.com [chembk.com]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. chemicalbook.com [chemicalbook.com]

A Spectroscopic and Structural Elucidation Guide to 1-Phenyl-2-(trimethylsilyl)acetylene

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Phenyl-2-(trimethylsilyl)acetylene (C₁₁H₁₄Si), a pivotal building block in organic synthesis and materials science.[1] As a protected form of phenylacetylene, its unambiguous identification is critical for researchers in process development, quality control, and novel material design. This document, intended for chemists and drug development professionals, offers an in-depth examination of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data. Beyond presenting raw data, this guide emphasizes the causal logic behind spectral features, providing field-proven insights into experimental design and data interpretation, thereby establishing a self-validating framework for the characterization of this and similar organosilicon compounds.

Molecular Structure and Physicochemical Properties

This compound is a colorless to slightly yellow liquid at room temperature.[1][2] The trimethylsilyl (TMS) group serves as a sterically bulky, removable protecting group for the terminal alkyne, preventing unwanted side reactions and enabling its use in sophisticated synthetic pathways, such as cross-coupling reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄Si | [1][3] |

| Molecular Weight | 174.31 g/mol | [3] |

| CAS Number | 2170-06-1 | [1][3] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density | 0.886 g/mL at 25 °C | |

| Boiling Point | 87-88 °C / 9 mmHg | |

| Refractive Index | n20/D 1.528 |

graph "molecular_structure" {

layout=neato;

node [shape=plaintext, fontname="sans-serif", fontsize=12];

edge [fontname="sans-serif", fontsize=10];

// Phenyl Ring

C1 [pos="0,1!", label="C"];

C2 [pos="-0.87,0.5!", label="C"];

C3 [pos="-0.87,-0.5!", label="C"];

C4 [pos="0,-1!", label="C"];

C5 [pos="0.87,-0.5!", label="C"];

C6 [pos="0.87,0.5!", label="C"];

H1 [pos="-1.5,0.87!", label="H"];

H2 [pos="-1.5,-0.87!", label="H"];

H3 [pos="0,-1.7!", label="H"];

H4 [pos="1.5,-0.87!", label="H"];

H5 [pos="1.5,0.87!", label="H"];

// Acetylene Linker

C7 [pos="0,2!", label="C"];

C8 [pos="0,3!", label="C"];

// Trimethylsilyl Group

Si [pos="0,4!", label="Si", fontcolor="#34A853"];

C9 [pos="-1,4.87!", label="CH₃"];

C10 [pos="1,4.87!", label="CH₃"];

C11 [pos="0,5!", label="CH₃"];

// Bonds

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5;

C1 -- C7 [label=""];

C7 -- C8 [label="≡"];

C8 -- Si;

Si -- C9; Si -- C10; Si -- C11;

}

***

### 2. Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint for its identification. Electron Ionization (EI) is the method of choice for creating a reproducible fragmentation pattern suitable for library matching.

#### **Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)**

1. **Sample Preparation:** Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

2. **Injection:** Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

3. **GC Method:** Use a temperature program that ensures separation from solvent and any impurities, for instance, an initial temperature of 60°C held for1 minute, followed by a ramp of 10°C/min to 250°C.

4. **MS Acquisition:** Acquire datain EI mode at a standard ionization energy of 70 eV. The choice of 70 eV is a long-standing convention that provides sufficient energy to cause fragmentation while generating reproducible spectra that are comparable across different instruments and libraries.

5. **Data Analysis:** Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound.

#### **Data Summary & Interpretation**

The EI mass spectrum is characterized by a distinct molecular ion and a highly diagnostic base peak resulting from the fragmentation of the trimethylsilyl group.

***

**Table 2: Key EI-MS Fragmentation Data forthis compound**

| m/z | Proposed Fragment | Relative Intensity (%) | Interpretation |

| :-- | :--- | :--- | :--- |

| 174 | [C₁₁H₁₄Si]⁺˙ (M⁺˙) | ~27 | Molecular Ion |

| **159** | [M - CH₃]⁺ | **100** | **Base Peak:** Loss of a methyl radical via alpha-cleavage. |

| 129 | [M - 3CH₃]⁺ or [C₁₀H₉]⁺ | ~6 | Complex rearrangement/fragmentation |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | ~5 | Phenyl-containing fragment |

| 73 | [Si(CH₃)₃]⁺ | Variable | Trimethylsilyl cation |

*Data compiled from PubChem and ChemicalBook.*

***

#### **Fragmentation Pathway Analysis**

The fragmentation of this compound is dominated by pathways characteristic of trimethylsilyl-containing compounds.

1. **Molecular Ion (m/z 174):** The peak at m/z 174 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.

2. **Base Peak (m/z 159):** The most abundant fragment is observed at m/z 159. This peak arises from the facile loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a classic alpha-cleavage adjacent to the silicon atom, resulting in a stable, resonance-stabilized silicon-containing cation. The stability of this cation is the primary reason for its high abundance.

```dot

digraph "fragmentation_pathway" {

rankdir=LR;

node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];

edge [fontname="sans-serif", fontsize=10, color="#202124"];

mol [label="Molecular Ion (M⁺˙)\nm/z = 174"];

frag1 [label="[M - CH₃]⁺\nm/z = 159 (Base Peak)"];

mol -> frag1 [label="- •CH₃ (15 Da)\n(Alpha-Cleavage)"];

}

Caption: Primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For this compound, it provides definitive evidence of the key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.

-

Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. ATR is chosen for its simplicity, requiring minimal sample preparation for liquids and providing high-quality, reproducible data.

Data Summary & Interpretation

The IR spectrum displays characteristic absorptions for the phenyl, alkyne, and trimethylsilyl groups. The most diagnostic feature is the position of the C≡C stretch and the absence of the terminal alkyne C-H stretch.

Table 3: Diagnostic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity Comments ~3050 Aromatic C-H Stretch Medium Typical for sp² C-H bonds on a benzene ring. ~2160 C≡C Stretch Strong, Sharp Key diagnostic peak. The frequency is lowered from a terminal alkyne (~2100-2140 cm⁻¹) due to conjugation with the phenyl ring and bonding to the electropositive silicon atom. [4] ~1596, ~1487 Aromatic C=C Stretch Medium-Strong Characteristic skeletal vibrations of the phenyl ring. [4] ~1250 Si-CH₃ Symmetric Bend Strong, Sharp A hallmark absorption for the trimethylsilyl group. ~840, ~760 Si-C Stretch / CH₃ Rock Strong Further confirmation of the Si(CH₃)₃ moiety. The band around 760 cm⁻¹ is also characteristic of monosubstituted benzene C-H out-of-plane bending. [5][6] Absence at ~3300 ≡C-H Stretch N/A The absence of a sharp peak in this region is crucial evidence confirming that the alkyne is not terminal and is substituted by the TMS group. [4][7]

Data compiled from ResearchGate and general IR correlation tables.

[4][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for complete structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solvating power and well-defined residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard for ¹H and ¹³C NMR, defining the 0 ppm reference point. However, since the analyte itself contains a trimethylsilyl group, its sharp singlet can be used as an internal reference, typically appearing around 0.2 ppm.

-

Acquisition: Record spectra on a 300 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard to produce singlets for all carbon environments, simplifying the spectrum.

¹H NMR Data & Interpretation

The ¹H NMR spectrum is simple and highly informative, showing two distinct sets of signals corresponding to the silyl and phenyl moieties.

Table 4: ¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~7.45 - 7.55 Multiplet 2H ortho-Protons of the phenyl ring ~7.25 - 7.40 Multiplet 3H meta- and para-Protons of the phenyl ring ~0.25 Singlet 9H (CH₃)₃Si- Protons

Data interpreted from similar compounds and established chemical shift ranges.

[4][10]

-

Trimethylsilyl Protons (~0.25 ppm): The nine protons of the three methyl groups are chemically equivalent, giving rise to a single, sharp peak with an integration of 9H. Its upfield position is characteristic of protons on methyl groups attached to silicon.

-

Phenyl Protons (~7.25 - 7.55 ppm): The five protons on the phenyl ring are deshielded due to the aromatic ring current and appear as a complex multiplet in the typical aromatic region. The ortho protons are generally slightly further downfield than the meta and para protons.

¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 5: ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Comments |

| :--- | :--- | :--- | :--- |

| ~132.0 | ortho- & meta-Carbons | Phenyl ring |

| ~128.9 | para-Carbon | Phenyl ring |

| ~128.3 | ortho- & meta-Carbons | Phenyl ring |

| ~123.0 | ipso-Carbon (C-C≡) | Phenyl ring, quaternary |

| ~104.8 | -C≡C-Si | Acetylenic carbon attached to Si |

| ~94.5 | Ph-C≡C- | Acetylenic carbon attached to Phenyl |

| ~0.0 | (CH₃)₃Si- | Trimethylsilyl carbons |

Data compiled from published spectra of this compound and closely related analogues.

[11]

-

Acetylenic Carbons (~104.8 and ~94.5 ppm): The two sp-hybridized carbons of the alkyne are clearly resolved. The carbon attached to the silicon atom (C≡C-Si) is typically found slightly further downfield than the carbon attached to the phenyl ring (Ph-C≡C).

-

Phenyl Carbons (~123-132 ppm): Due to symmetry, four distinct signals are expected for the six carbons of the monosubstituted phenyl ring: one for the ipso-carbon (the one attached to the alkyne), one for the para-carbon, and two for the pairs of ortho and meta carbons.

-

Trimethylsilyl Carbon (~0.0 ppm): The three equivalent methyl carbons of the TMS group appear as a single sharp peak at the far upfield end of the spectrum.

Conclusion

The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and unequivocal characterization of this compound. The key diagnostic features are:

-

MS: A molecular ion at m/z 174 and a characteristic base peak at m/z 159 ([M-CH₃]⁺).

-

IR: A strong C≡C stretch around 2160 cm⁻¹, prominent Si-CH₃ bands at ~1250 and ~840 cm⁻¹, and the conspicuous absence of a ≡C-H stretch at ~3300 cm⁻¹.

-

NMR: A 9H singlet around 0.25 ppm in the ¹H spectrum, and two distinct acetylenic carbon signals around 105 and 95 ppm in the ¹³C spectrum.

This comprehensive spectroscopic signature serves as a reliable standard for identity and purity confirmation in any research or development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(2170-06-1) IR Spectrum [m.chemicalbook.com]

- 10. Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment | MDPI [mdpi.com]

- 11. rsc.org [rsc.org]

Stability and storage of 1-Phenyl-2-(trimethylsilyl)acetylene

An In-depth Technical Guide to the Stability and Storage of 1-Phenyl-2-(trimethylsilyl)acetylene

Introduction

This compound, also known as (phenylethynyl)trimethylsilane, is a versatile organosilicon compound widely employed as a key building block in organic synthesis and materials science.[1][2] Its utility stems from the unique role of the trimethylsilyl (TMS) group, which serves as a stable, sterically bulky protecting group for the terminal alkyne. This protection allows for selective reactions at other sites of a molecule and prevents the often-undesired coupling reactions of the terminal acetylene itself.[3] The TMS group enhances the compound's stability and solubility, making it a preferred reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like functionalized polymers.[1][2]

This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and handling protocols for this compound to ensure its integrity and performance in research and development settings.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₁₁H₁₄Si |

| Molecular Weight | 174.31 g/mol [4] |

| Appearance | Colorless to slightly yellow liquid[1][2] |

| Density | 0.886 g/mL at 25 °C (lit.)[5] |

| Boiling Point | 87-88 °C at 9 mmHg (lit.)[5][6] |

| Refractive Index | n20/D 1.528 (lit.)[5][6] |

| Flash Point | 74 °C (165.2 °F) - closed cup |

| Solubility | Does not mix with water[7] |

Chemical Stability and Degradation Pathways

While generally considered a stable product, the stability of this compound is contingent upon avoiding conditions that promote the cleavage of the silicon-carbon bond.[7] The primary pathway of degradation is desilylation.

The Protective Role of the Trimethylsilyl Group

The TMS group is fundamental to the compound's utility. Unlike terminal alkynes which are acidic and can undergo self-coupling or act as nucleophiles, the TMS-protected alkyne is relatively inert to these pathways. This stability allows for precise chemical manipulations, such as Sonogashira cross-coupling reactions, where the TMS group can be retained or removed in a controlled manner.[3][8]

Primary Degradation Pathway: Desilylation

The most significant stability concern is the cleavage of the C(sp)-Si bond, a reaction known as desilylation or deprotection. This reaction regenerates phenylacetylene and a silicon-containing byproduct.

Caption: Primary degradation pathway for this compound.

This reaction can be initiated by several factors:

-

Moisture and Protic Solvents: Water and alcohols can cause slow hydrolysis (protodesilylation), especially in the presence of acid or base catalysts, cleaving the TMS group to form phenylacetylene and trimethylsilanol.[9]

-

Fluoride Ions: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for intentional desilylation due to the high strength of the silicon-fluorine bond.[8] Accidental contamination with fluoride must be avoided during storage.

-

Bases: Strong bases can deprotonate trace amounts of water or other protic species, facilitating the cleavage. Mild bases like potassium carbonate in methanol are commonly used for controlled deprotection.[8]

-

Oxidizing Agents: The compound should be stored away from strong oxidizing agents to prevent unwanted side reactions.[7]

Thermal and Photochemical Stability

This compound exhibits good thermal stability under recommended storage conditions. Heating may cause expansion or decomposition, leading to violent rupture of containers in a fire scenario.[7] While specific data on its photochemical stability is limited, it is good practice to store it protected from light, as with many organic reagents.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is critical to maintain the purity and reactivity of this compound.

Long-Term Storage

For optimal shelf life, the following conditions are recommended:

-

Temperature: Store in a cool, dry place.[7] While some vendors suggest room temperature storage, refrigeration (2-8 °C) is preferable for long-term stability to minimize any potential for slow degradation.[1][10]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This is the most critical factor to prevent hydrolysis from atmospheric moisture.

-

Container: Keep in the original, tightly sealed container.[7] For smaller aliquots, use flame-dried glassware sealed with a secure cap and Parafilm or a Teflon-lined cap.

-

Location: Store in a well-ventilated area away from incompatible materials, particularly strong acids, bases, oxidizing agents, and sources of ignition.[7][11]

Caption: Recommended workflow for the storage and handling of the compound.

Handling in the Laboratory

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat. The compound is irritating to the eyes, respiratory system, and skin.[7][12]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

-

Dispensing: When transferring the liquid, use dry syringes or cannulas under an inert atmosphere to prevent exposure to air and moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

Assessing Purity and Detecting Degradation

Regularly assessing the purity of this compound is crucial, especially for sensitive applications.

Analytical Methods

-

Gas Chromatography (GC): GC is an excellent method to determine purity. A pure sample will show a single major peak. The presence of a secondary peak corresponding to phenylacetylene is a clear indicator of desilylation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A pure sample will show a sharp singlet around 0.25 ppm corresponding to the nine equivalent protons of the TMS group (-Si(CH₃)₃) and multiplets in the aromatic region (7.2-7.5 ppm). The appearance of a singlet around 3.0-3.2 ppm indicates the formation of phenylacetylene's acetylenic proton.

-

¹³C NMR: Can also be used to confirm the structure and identify impurities.

-

Visual Inspection

While not a definitive test, a significant change in color from colorless/pale yellow to a darker yellow or brown may indicate decomposition or contamination.

Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a standardized method for verifying the integrity of the stored compound.

Objective: To quantify the purity of this compound and detect the presence of phenylacetylene as a degradation product.

Materials:

-

This compound sample

-

Anhydrous solvent (e.g., Dichloromethane or Hexane)

-

GC-MS instrument with a suitable non-polar column (e.g., DB-5 or equivalent)

-

Microsyringe

Procedure:

-

Sample Preparation: In a clean, dry vial, prepare a dilute solution of the sample (~1 mg/mL) using an anhydrous solvent.

-

Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Use a suitable temperature program for the oven, for example: initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

-

Set the mass spectrometer to scan a mass range of m/z 40-300.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Analyze the resulting chromatogram. Calculate the area percentage of the main peak corresponding to this compound.

-

Search for a peak at the expected retention time for phenylacetylene. Confirm its identity by its mass spectrum (M⁺ = 102).

-

A purity of >98% with no detectable phenylacetylene indicates proper storage and handling.

-

Conclusion

This compound is a robust and valuable reagent when its stability profile is understood and respected. The key to its long-term stability is the rigorous exclusion of moisture, which can cause desilylation. By implementing proper storage protocols—namely, maintaining a cool, dry, and inert atmosphere—and utilizing appropriate handling techniques, researchers can ensure the compound's high purity and reliable performance in their synthetic endeavors. Regular purity checks via GC or NMR are recommended to validate storage conditions and guarantee the integrity of experimental results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 4. 1-苯基-2-(三甲基硅)乙炔 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 2170-06-1 [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experiments - Hydrolysis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]

- 10. This compound CAS#: 2170-06-1 [m.chemicalbook.com]

- 11. This compound | 2170-06-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Phenyl-2-(trimethylsilyl)acetylene molecular weight and formula

An In-Depth Technical Guide to 1-Phenyl-2-(trimethylsilyl)acetylene: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound is a versatile organosilicon compound that has become an indispensable tool for researchers in organic synthesis, materials science, and drug development.[1][2] Its structure, featuring a phenyl ring conjugated with an alkyne capped by a bulky trimethylsilyl (TMS) group, provides a unique combination of stability, reactivity, and utility. The TMS group serves as a robust protecting group for the terminal alkyne, preventing the acidic acetylenic proton from engaging in unwanted side reactions while allowing for controlled, regioselective transformations.[3] This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol with mechanistic insights, its key applications, and safe handling procedures, designed for professionals engaged in chemical research and development.

Part 1: Physicochemical and Spectroscopic Properties

The utility of this compound stems from its distinct molecular architecture. The combination of the aromatic phenyl group, the linear acetylene linker, and the lipophilic trimethylsilyl moiety imparts specific characteristics that are summarized below.

Core Properties

The fundamental properties of the compound are crucial for planning experimental work, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄Si | [1][4][5] |

| Molecular Weight | 174.31 g/mol | [4][6] |

| CAS Number | 2170-06-1 | [1][4][6] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

| Density | ~0.886 - 0.90 g/mL at 25 °C | [1][6] |

| Boiling Point | 87-88 °C at 9 mmHg | [1][6] |

| Refractive Index | n20/D ~1.528 - 1.53 | [1][6] |

| IUPAC Name | trimethyl(2-phenylethynyl)silane | [4] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the molecule exhibits characteristic signals for the aromatic protons of the phenyl group and a sharp, strong singlet for the nine equivalent protons of the trimethylsilyl group. ¹³C NMR spectra show distinct peaks for the acetylenic carbons, the aromatic carbons, and the methyl carbons of the TMS group.[4]

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum typically shows the molecular ion peak (M⁺) at m/z 174. A prominent fragment is often observed at m/z 159, corresponding to the loss of a methyl group ([M-15]⁺).[4][7]

Part 2: Synthesis and Handling

The most common and reliable synthesis of this compound involves the deprotonation of phenylacetylene followed by an electrophilic quench with a silicon source. This method is highly efficient and scalable.

Detailed Synthetic Protocol

This protocol describes the silylation of phenylacetylene using n-butyllithium and trimethylsilyl chloride in an anhydrous ether solvent.

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen to ensure anhydrous conditions.

-

Initial Charge: Add phenylacetylene to the flask, followed by anhydrous diethyl ether. Cool the solution to 0 °C using an ice-water bath.

-

Deprotonation: Slowly add n-butyllithium solution dropwise from the dropping funnel to the stirred solution of phenylacetylene over 20-30 minutes. Maintain the temperature at 0 °C. A color change or formation of a precipitate (lithium phenylacetylide) may be observed.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.

-

Silylation: Add trimethylsilyl chloride dropwise via the dropping funnel to the reaction mixture at 0 °C. A white precipitate of lithium chloride (LiCl) will form.

-

Warm-up and Quench: After the addition of TMSCl, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with diethyl ether (2x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Causality and Experimental Rationale

-

Anhydrous Conditions: The use of a strong organometallic base like n-BuLi necessitates the complete exclusion of water and other protic sources. n-BuLi reacts violently with water, and any moisture would consume the reagent and reduce the yield.

-

Strong Base: Phenylacetylene has an acidic terminal proton (pKa ≈ 28.8), which is not acidic enough to be removed by weaker bases. n-BuLi is a sufficiently strong base to quantitatively deprotonate the alkyne, forming the nucleophilic lithium phenylacetylide intermediate.

-

Electrophilic Quench: Trimethylsilyl chloride is an excellent electrophile. The silicon atom is attacked by the nucleophilic acetylide, forming the stable silicon-carbon bond and displacing the chloride ion.

-

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the phenylacetylene starting material. The final product's identity and purity are confirmed via spectroscopic methods (NMR, MS) as described previously.

Safety and Handling

This compound is classified as an irritant.[4][5]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. It is a combustible liquid.[6]

Part 3: Key Applications and Reaction Chemistry

The synthetic utility of this compound is primarily centered on the dual reactivity of the protected alkyne functionality.

The TMS Group in Action: Deprotection

The C-Si bond is stable to many reaction conditions but can be selectively cleaved when desired, regenerating the terminal alkyne. This deprotection is most commonly achieved using a fluoride source or basic conditions.

Experimental Protocol: Fluoride-Mediated Desilylation

-

Setup: Dissolve this compound in a solvent such as THF in a round-bottom flask.

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically a 1M solution) to the flask at room temperature.

-

Monitoring: Stir the reaction and monitor its progress by TLC until all the starting material is consumed.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield phenylacetylene.

Role in Cross-Coupling and Drug Discovery

The acetylene moiety is a valuable structural motif in medicinal chemistry and materials science.[8] this compound serves as a stable and easily handled precursor for introducing the phenylethynyl group into complex molecules.[1]

-

Sonogashira Coupling: After deprotection to reveal the terminal alkyne, the resulting phenylacetylene can readily participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. This is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and organic electronic materials.[9]

-

Building Block for Complex Molecules: The ability to controllably unmask the reactive alkyne makes this compound a key building block. Researchers can perform chemistry on other parts of a molecule and then, in a late-stage synthetic step, deprotect the alkyne for further functionalization, such as click chemistry reactions or coupling.[1][8]

-

Materials Science: The rigid, linear nature of the phenylethynyl unit is desirable in the construction of conjugated polymers and nanomaterials. The polymerization of silyl-protected acetylenes is a known method for creating advanced materials with interesting electronic and optical properties.[1][10]

Part 4: Visualized Workflow

The following diagram illustrates the typical lifecycle of this compound in a synthetic workflow, from its synthesis to its application in a subsequent coupling reaction.

Caption: Synthetic and application workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]

- 4. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1-フェニル-2-トリメチルシリルアセチレン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound(2170-06-1) MS [m.chemicalbook.com]

- 8. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | 2170-06-1 [chemicalbook.com]

The Synthetic Versatility of 1-Phenyl-2-(trimethylsilyl)acetylene: A Technical Guide to Key Reactions

Introduction: A Versatile Building Block in Modern Synthesis

1-Phenyl-2-(trimethylsilyl)acetylene is a bifunctional reagent that has emerged as a cornerstone in contemporary organic synthesis and materials science.[1] Its unique molecular architecture, featuring a phenyl ring, a carbon-carbon triple bond, and a sterically influential and chemically labile trimethylsilyl (TMS) group, offers a remarkable balance of stability and reactivity.[1] The TMS group not only enhances the solubility and stability of the molecule but also serves as a versatile protecting group and a regiochemical directing element in a variety of transformations.[1][2] This guide provides an in-depth exploration of the core reactions involving this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its key transformations, including Sonogashira cross-coupling reactions, strategic desilylation, transition metal-catalyzed polymerization, and diverse cycloaddition reactions, showcasing its power to construct complex molecular frameworks.

Physicochemical Properties

A clear, colorless to slightly yellow liquid, this compound possesses properties that make it a convenient reagent in the laboratory.

| Property | Value |

| Molecular Formula | C₁₁H₁₄Si |

| Molecular Weight | 174.32 g/mol [3] |

| Boiling Point | 87-88 °C at 9 mmHg |

| Density | 0.886 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.528 |

I. Sonogashira Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, and this compound is a key player in this arena.[2] The reaction's mild conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals and organic materials.[4]

A. The Dual Role of the Trimethylsilyl Group

In the context of the Sonogashira coupling, the TMS group can play two distinct roles:

-

A Protecting Group: The TMS group can remain intact during the coupling of a terminal alkyne with an aryl or vinyl halide, preventing unwanted side reactions.[2] Subsequent removal of the TMS group reveals a new terminal alkyne, ready for further functionalization.

-

A Leaving Group (in situ Deprotection): Under specific conditions, the TMS group can be cleaved in situ, allowing the newly formed terminal alkyne to react further in a one-pot fashion.[5]

B. Copper-Cocatalyzed Sonogashira Coupling

The classic Sonogashira protocol employs a palladium catalyst and a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected catalytic cycles.

References

- 1. arodes.hes-so.ch [arodes.hes-so.ch]

- 2. mdpi.org [mdpi.org]

- 3. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of the Trimethylsilyl Group in Acetylene Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is a cornerstone of efficient and high-yield molecular construction.[1] Terminal alkynes, with their acidic proton, present a frequent challenge, necessitating a robust protecting group strategy to prevent unwanted side reactions.[2] This guide provides a comprehensive technical overview of the trimethylsilyl (TMS) group, one of the most fundamental and widely employed protecting groups for terminal alkynes. We will delve into the mechanistic underpinnings of TMS protection and deprotection, provide field-proven experimental protocols, and explore the strategic considerations that guide its application in complex synthetic pathways.

The Imperative for Alkyne Protection: Why Shield the Terminal Proton?

Terminal alkynes (R-C≡C-H) are versatile building blocks in organic chemistry, prized for their ability to participate in a host of carbon-carbon bond-forming reactions, such as the Sonogashira, Heck, and Suzuki couplings.[3] However, the proton attached to the sp-hybridized carbon exhibits significant acidity (pKa ≈ 25), making it susceptible to deprotonation by a wide range of bases, including organometallic reagents like Grignard and organolithium species.[2][4]

This acidity can lead to several undesirable outcomes in a synthetic sequence:

-

Unwanted Deprotonation: In the presence of basic or nucleophilic reagents intended for other parts of the molecule, the terminal alkyne can be deprotonated, leading to the formation of an acetylide anion. This can quench the reagent, lowering the effective yield of the desired transformation.

-

Side Reactions: The generated acetylide can act as a nucleophile itself, leading to undesired side products.

-

Self-Coupling and Polymerization: Gaseous acetylene and some terminal alkynes are prone to self-coupling and polymerization under certain reaction conditions, resulting in complex product mixtures and purification challenges.[5]

To circumvent these issues, a protecting group is installed to temporarily replace the acidic proton, rendering the alkyne functionality inert to the reaction conditions.[6] The ideal protecting group should be easily introduced, stable to the desired reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule.[2]

The Trimethylsilyl (TMS) Group: A Versatile Shield

The trimethylsilyl group, -Si(CH₃)₃, has emerged as a workhorse for alkyne protection due to a favorable combination of chemical and physical properties.[7]

Key Advantages of TMS Protection:

-

Ease of Introduction: The TMS group is readily introduced under mild conditions.[8]

-

Enhanced Stability and Handling: TMS-protected alkynes are often stable, easy-to-handle liquids or solids, in contrast to the gaseous nature of acetylene itself.[4] This significantly improves their utility as reagents.[5]

-

Tunable Reactivity: While providing sufficient protection against many reagents, the C-Si bond is readily cleaved under specific conditions, allowing for controlled deprotection.[9]

-

Steric and Electronic Influence: The TMS group's steric bulk and electronic effects can influence the regioselectivity of certain reactions, providing an additional layer of synthetic control.[10][11]

-

Volatility for Analysis: Trimethylsilylated compounds are generally more volatile, which can be advantageous for analytical techniques like gas chromatography and mass spectrometry.[7]

However, it is crucial to recognize that the TMS group is considered a labile protecting group, particularly sensitive to both acidic and basic conditions.[12][13] This lability dictates its strategic placement in a synthetic route, often being reserved for steps where more robust protecting groups are not required. For greater stability, bulkier silyl groups like tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), or tert-butyldiphenylsilyl (TBDPS) are often employed.[9][12]

The Chemistry of Protection and Deprotection: Mechanisms and Protocols

Installation of the TMS Group: Silylation of Terminal Alkynes

The most common method for the introduction of a TMS group onto a terminal alkyne involves the deprotonation of the alkyne with a suitable base to form an acetylide, which then acts as a nucleophile, attacking a silylating agent like trimethylsilyl chloride (TMSCl).

Mechanism of TMS Protection:

References

- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. benchchem.com [benchchem.com]

- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 5. nbinno.com [nbinno.com]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

Silylacetylenes in Modern Organic Synthesis: A Technical Guide for Advanced Applications

Abstract

Silylacetylenes have transitioned from being mere curiosities to indispensable tools in the arsenal of the modern organic chemist. Their unique combination of stability, reactivity, and versatility makes them highly valuable building blocks, particularly in the complex molecular architectures required for drug discovery and development. This guide provides an in-depth technical overview of the synthesis, reactivity, and strategic application of silylacetylenes. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of these powerful synthetic intermediates.

Introduction: The Strategic Advantage of the Silyl Group in Acetylene Chemistry

Terminal alkynes are fundamental building blocks in organic synthesis, but their acidic proton (pKa ≈ 25) can be a liability, leading to unwanted side reactions in the presence of bases or organometallic reagents. The introduction of a silyl group, typically a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, effectively masks this acidity, transforming the alkyne into a more stable and manageable reagent.[1][2][3] This "protection" is just the beginning of the story. The silyl group is not merely a passive spectator; it actively modulates the reactivity of the alkyne and can be a handle for further transformations.[3][4] The C(sp)-Si bond is significantly polarized, and its interaction with various reagents underpins the diverse reactivity of silylacetylenes.

The strategic advantages of using silylacetylenes can be summarized as follows:

-

Protection of the Terminal Alkyne: Prevents unwanted deprotonation and side reactions.[1][2]

-

Enhanced Stability and Handling: Silylacetylenes are often more stable, less volatile, and easier to handle than their terminal alkyne counterparts.[1]

-

Controlled Reactivity: The silyl group can direct the regioselectivity of certain reactions and can be cleaved under specific conditions to reveal the terminal alkyne for subsequent transformations.[4]

-

Access to Diverse Cross-Coupling Reactions: Silylacetylenes are key substrates in a variety of powerful C-C bond-forming reactions.[5][6]

This guide will delve into the practical aspects of working with silylacetylenes, from their synthesis to their application in complex synthetic strategies.

Synthesis of Silylacetylenes: Forging the C(sp)-Si Bond

The formation of the C(sp)-Si bond is a well-established transformation with several reliable methods available to the synthetic chemist.[7] The choice of method often depends on the scale of the reaction, the nature of the starting materials, and the desired silyl group.

Classical Approach: Deprotonation-Silylation

The most common method for the synthesis of silylacetylenes involves the deprotonation of a terminal alkyne with a strong base, followed by quenching with a silyl halide.[4]

Conceptual Workflow:

Caption: General workflow for the synthesis of silylacetylenes via deprotonation-silylation.

Experimental Protocol: Synthesis of (Triisopropylsilyl)acetylene

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of acetylene in an appropriate solvent (e.g., THF).

-

Deprotonation: The solution is cooled to -78 °C (dry ice/acetone bath), and a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred for 30 minutes at this temperature.

-

Silylation: A solution of triisopropylsilyl chloride (TIPSCl) in THF is added dropwise to the acetylide solution at -78 °C.

-

Workup: The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the desired (triisopropylsilyl)acetylene.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The deprotonation of acetylene is highly exothermic. Low temperatures are crucial to control the reaction rate, prevent side reactions such as the formation of diacetylides, and ensure the stability of the organolithium reagent.

-

n-Butyllithium (n-BuLi): A strong, non-nucleophilic base is required to efficiently deprotonate the weakly acidic terminal alkyne.

-

Triisopropylsilyl chloride (TIPSCl): The bulky TIPS group provides greater steric protection and is more stable to a wider range of reaction conditions compared to the smaller TMS group.[2]

Catalytic Methods

More recently, catalytic methods for the direct silylation of terminal alkynes have been developed, offering milder reaction conditions and improved functional group tolerance.[4] These methods often employ transition metal catalysts, such as iridium or zinc, to facilitate the C-H activation and subsequent silylation.[4][8]

Table 1: Comparison of Synthetic Methods for Silylacetylenes

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Deprotonation-Silylation | Strong base (n-BuLi, LDA), Silyl Halide | -78 °C to rt | High yield, reliable, scalable | Requires stoichiometric strong base, sensitive to functional groups |

| Iridium-Catalyzed Silylation | Ir catalyst, Silyl Halide, Base (e.g., Hünig's base) | Room temperature to moderate heating | Mild conditions, good functional group tolerance | Catalyst cost, potential for side reactions |

| Zinc-Promoted Silylation | Zinc metal, Silyl Halide | Elevated temperatures | Cost-effective, useful for industrial applications | Can generate byproducts, mechanistic complexity[9] |

The Silyl Group as a Removable Protecting Group

A key feature of silylacetylenes is the ability to cleave the C-Si bond to regenerate the terminal alkyne. This deprotection step is crucial for multi-step syntheses where the alkyne functionality is needed for a subsequent reaction. The choice of desilylation conditions depends on the nature of the silyl group and the other functional groups present in the molecule.[10]

Mechanism of Desilylation:

Caption: General mechanism for the desilylation of silylacetylenes.

Fluoride-Mediated Desilylation

Fluoride ions have a high affinity for silicon and are the most common reagents for cleaving the C-Si bond. Tetrabutylammonium fluoride (TBAF) is a popular choice due to its solubility in organic solvents.[10]

Experimental Protocol: TBAF-Mediated Desilylation of a TMS-Protected Alkyne

-

Setup: A solution of the TMS-protected alkyne in a suitable solvent (e.g., THF, acetonitrile) is placed in a round-bottom flask with a magnetic stir bar.

-

Deprotection: A solution of TBAF (1.0 M in THF) is added dropwise at room temperature. The reaction is monitored by TLC until the starting material is consumed.

-

Workup: The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Base-Mediated Desilylation

For silyl groups that are more labile, such as TMS, milder basic conditions can be employed. A mixture of potassium carbonate in methanol is often sufficient.[11][12]

Experimental Protocol: K₂CO₃/MeOH Desilylation of a TMS-Protected Alkyne

-

Setup: The TMS-protected alkyne is dissolved in methanol in a round-bottom flask with a magnetic stir bar.

-

Deprotection: Anhydrous potassium carbonate is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC.

-

Workup: The reaction mixture is filtered to remove the potassium carbonate, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography.

Table 2: Common Desilylation Conditions for Silylacetylenes

| Silyl Group | Reagent | Typical Conditions | Comments |

| TMS | K₂CO₃/MeOH | Room temperature | Mild, suitable for base-sensitive substrates |

| TMS | TBAF/THF | Room temperature | Highly effective, can affect other silyl protecting groups |

| TES | TBAF/THF | Room temperature | More stable than TMS, requires stronger conditions |

| TIPS | TBAF/THF | Room temperature to gentle heating | Very stable, often requires elevated temperatures |

| TBDMS | TBAF/THF | Room temperature to gentle heating | Similar stability to TIPS |

Reactivity of Silylacetylenes I: Cross-Coupling Reactions

Silylacetylenes are versatile partners in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C(sp)-C(sp²) and C(sp)-C(sp³) bonds.

The Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][13] While the classical Sonogashira reaction uses a terminal alkyne, silylacetylenes can be used in a two-step, one-pot procedure involving in-situ desilylation followed by coupling.[13] Alternatively, a "sila-Sonogashira" can be performed where the silylacetylene is coupled directly.[5]

Catalytic Cycle of the Sonogashira Coupling:

Caption: The palladium and copper catalytic cycles in the Sonogashira coupling reaction.

The Hiyama Coupling

The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide.[6][14] Silylacetylenes can participate in Hiyama-type couplings, providing a fluoride-activated pathway to C-C bond formation. The Hiyama-Denmark modification allows for fluoride-free conditions, which is advantageous when other silyl protecting groups are present in the molecule.[6][15]

Reactivity of Silylacetylenes II: Cycloaddition and Other Reactions

The electronic nature of the C≡C bond in silylacetylenes also allows them to participate in a variety of cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems.[4][16]

Diels-Alder Reactions

Silylacetylenes can act as dienophiles in Diels-Alder reactions, providing a route to silylated six-membered rings. The silyl group can influence the regioselectivity of the cycloaddition.[16]

[3+2] Cycloadditions (Click Chemistry)

In the presence of a copper catalyst, silylacetylenes can undergo a [3+2] cycloaddition with azides to form triazoles, a cornerstone of "click chemistry." The reaction often proceeds via in-situ desilylation to generate the terminal alkyne, which then reacts with the azide.[16]

Applications in Drug Discovery and Development

The versatility of silylacetylenes makes them valuable intermediates in the synthesis of complex, biologically active molecules.[17][18] They are frequently used to introduce alkyne moieties into drug candidates, which can serve as handles for bioconjugation or as pharmacophoric elements. The Sonogashira coupling, in particular, is widely used in medicinal chemistry to construct libraries of compounds for screening.[13] The stability and controlled reactivity of silylacetylenes allow for their incorporation early in a synthetic sequence, with the alkyne functionality being unmasked at a later stage for further elaboration.

Conclusion and Future Outlook

Silylacetylenes are much more than just protected alkynes; they are versatile and powerful tools for modern organic synthesis. Their predictable reactivity, coupled with the development of mild and selective methods for their synthesis and manipulation, has solidified their place in the synthetic chemist's toolbox. As the demand for complex and diverse molecular architectures continues to grow, particularly in the field of drug discovery, the strategic application of silylacetylenes is poised to play an even more significant role in the years to come. Future developments will likely focus on new catalytic methods for the synthesis and functionalization of silylacetylenes with even greater efficiency and selectivity.

References

- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 2. scribd.com [scribd.com]

- 3. Introduction - Gelest [technical.gelest.com]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 7. matilda.science [matilda.science]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic investigation of zinc-promoted silylation of phenylacetylene and chlorosilane: a combined experimental and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 11. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 12. reddit.com [reddit.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Hiyama Coupling [organic-chemistry.org]

- 15. Hiyama-Denmark Coupling [organic-chemistry.org]

- 16. Cyclizations of Silylalkynes - Gelest [technical.gelest.com]

- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 18. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 1-Phenyl-2-(trimethylsilyl)acetylene in Sonogashira Coupling

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with exceptional efficiency and functional group tolerance.[1][2][3][4] This guide provides an in-depth exploration of the Sonogashira coupling utilizing 1-Phenyl-2-(trimethylsilyl)acetylene, a versatile and highly practical alkyne source. We will dissect the mechanistic underpinnings, provide field-proven protocols for both stepwise and one-pot tandem reactions, and offer expert insights into optimizing reaction parameters for applications in pharmaceutical, materials science, and natural product synthesis.

Foundational Principles: Why Use a Silyl-Protected Alkyne?